1-Aminohexan-2-ol
Overview
Description
1-Aminohexan-2-ol is an organic compound with the molecular formula C₆H₁₅NO. It is a type of amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminohexan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under reducing conditions. Another method includes the reduction of 1-nitrohexan-2-ol using a suitable reducing agent such as hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 1-nitrohexan-2-ol. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1-Aminohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexan-2-one or hexanal.
Reduction: Hexylamine.
Substitution: Various substituted hexane derivatives depending on the reagent used.
Scientific Research Applications
1-Aminohexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino alcohols and their interactions with biological systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminohexan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it enhances the activity of acetylcholinesterase inhibitors by binding to the enzyme and increasing its affinity for the inhibitor .
Comparison with Similar Compounds
1-Aminohexan-2-ol can be compared with other similar compounds such as:
1-Aminohexane: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-Aminohexan-1-ol: Has the amino group at a different position, leading to different reactivity and applications.
1-Amino-2-hexanol: Another isomer with similar properties but different spatial arrangement.
This compound stands out due to its unique combination of an amino and hydroxyl group on a hexane backbone, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
1-aminohexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOIEPPCQPZUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464981 | |
Record name | 1-aminohexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72799-62-3 | |
Record name | 1-aminohexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the deamination of 1-aminohexan-2-ol in the context of collagen research?
A1: Collagen, a crucial structural protein, contains glycosylated hydroxylysine residues. Understanding how to selectively cleave these sugar moieties is important for studying collagen structure and function. The research used this compound as a simplified model for the more complex hydroxylysine-sugar unit. By studying its reaction with nitrous acid (deamination), researchers gained insights into the products formed and the reaction mechanism, which could inform strategies for cleaving sugar residues from collagen. [, ]
Q2: What were the key findings from studying the reaction of this compound with nitrous acid?
A2: Reacting this compound with nitrous acid produced a mixture of products, including hexan-2-one, hexane-1,2-diol, and two N-nitroso-oxazolidine derivatives. [] Interestingly, 1,2-epoxyhexane was not detected, contrasting with previous findings for a similar amino alcohol. This difference highlights the influence of even subtle structural variations on reaction outcomes. Importantly, this reaction served as a foundation for investigating the deamination of the model compound mimicking glycosylated hydroxylysine in collagen. [, ]
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